N-(3,4-Dimethoxybenzyl)-2-methoxyethanamine (C2H2O4)
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Overview
Description
N-(3,4-Dimethoxybenzyl)-2-methoxyethanamine is a chemical compound with the molecular formula C2H2O4. It is a derivative of benzylamine and contains methoxy groups on the benzene ring, which can influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dimethoxybenzyl chloride and 2-methoxyethanamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis. The reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent product quality and yield. The reaction parameters, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency.
Types of Reactions:
Oxidation: N-(3,4-Dimethoxybenzyl)-2-methoxyethanamine can undergo oxidation to form the corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, if present.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, or aldehydes.
Reduction Products: Amines or amides.
Substitution Products: Halogenated benzene derivatives or alcohols.
Scientific Research Applications
N-(3,4-Dimethoxybenzyl)-2-methoxyethanamine has various applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Industry: It can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-(3,4-Dimethoxybenzyl)-2-methoxyethanamine exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
3,4-Dimethoxybenzylamine: Similar structure but lacks the methoxyethanamine group.
N-(3,4-Dimethoxybenzyl)ethanamine: Similar but with an ethyl group instead of methoxyethanamine.
N-(3,4-Dimethoxybenzyl)propanamine: Similar but with a propyl group instead of methoxyethanamine.
Uniqueness: N-(3,4-Dimethoxybenzyl)-2-methoxyethanamine is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-methoxyethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.C2H2O4/c1-14-7-6-13-9-10-4-5-11(15-2)12(8-10)16-3;3-1(4)2(5)6/h4-5,8,13H,6-7,9H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAMCUPVDNZJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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